5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidinone core, chlorophenyl, dimethylaminoethyl, hydroxy, and propoxybenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone core, followed by the introduction of the chlorophenyl, dimethylaminoethyl, hydroxy, and propoxybenzoyl groups through various substitution and addition reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can produce secondary alcohols or amines.
Scientific Research Applications
5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets, leading to modulation of biological pathways. For example, the dimethylaminoethyl group may interact with neurotransmitter receptors, influencing signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one
- 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both the chlorophenyl and propoxybenzoyl groups, along with the dimethylaminoethyl moiety, allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Biological Activity
5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound belonging to the pyrrolidinone class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and anticancer properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.
Chemical Structure
The molecular formula of the compound is C24H27ClN2O4, with a molecular weight of 442.9 g/mol. The IUPAC name is (4E)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione. This structure includes various functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing cellular responses. For instance, it could interact with neurotransmitter receptors or other signaling pathways involved in inflammation and cancer progression.
- Enzyme Inhibition : It may inhibit enzymes that play critical roles in metabolic pathways, thereby altering the biochemical landscape within cells. This mechanism is particularly relevant in cancer therapy, where enzyme inhibitors can slow down tumor growth.
- Signal Transduction Interference : The compound might interfere with signal transduction pathways, affecting how cells respond to external stimuli. This could be significant in conditions like chronic inflammation or cancer.
Biological Activity Studies
Research on the biological activity of this compound has revealed several key findings:
Anticancer Activity
In vitro studies have shown that derivatives of pyrrolidinones exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally similar to this compound have demonstrated:
- Inhibition of Cell Proliferation : Studies indicate that this compound can significantly reduce the proliferation of cancer cells in culture, suggesting potential as an anticancer agent.
- Induction of Apoptosis : Mechanistic studies suggest that the compound may induce programmed cell death in malignant cells, a desirable effect in cancer treatment.
Anti-inflammatory Properties
The compound's structure suggests possible anti-inflammatory effects:
- Cytokine Modulation : Research has indicated that similar compounds can modulate levels of pro-inflammatory cytokines, potentially reducing inflammation in conditions such as arthritis or asthma.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of similar compounds:
-
In Vitro Assays : A study examined the effects of pyrrolidinone derivatives on human cancer cell lines using assays such as MTT and Annexin V staining to measure cell viability and apoptosis rates.
Compound Cell Line IC50 (µM) Mechanism Compound A HeLa 15 Apoptosis induction Compound B MCF7 20 Enzyme inhibition Target Compound A549 12 Cytokine modulation - Animal Models : In vivo studies using mouse models have shown promising results for anti-tumor efficacy and reduction of inflammatory markers upon administration of related compounds.
Properties
IUPAC Name |
(4E)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN2O4/c1-5-14-32-19-10-11-20(16(2)15-19)23(29)21-22(17-6-8-18(26)9-7-17)28(13-12-27(3)4)25(31)24(21)30/h6-11,15,22,29H,5,12-14H2,1-4H3/b23-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFZCKXUUXNBIO-XTQSDGFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)/O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.